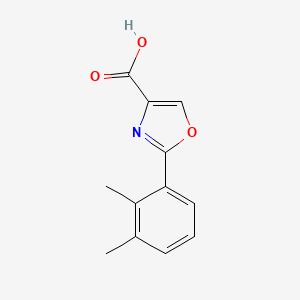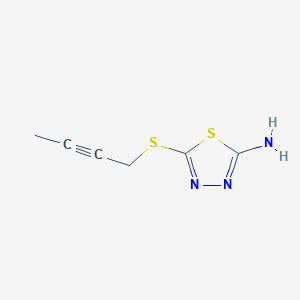
5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiadiazole derivative that has shown promising results in various studies.
Scientific Research Applications
5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine has shown potential applications in various fields of scientific research. Some of the key areas where this compound has been studied are:
1. Antimicrobial Activity: this compound has shown significant antimicrobial activity against various strains of bacteria and fungi. This compound has been found to be effective against both gram-positive and gram-negative bacteria.
2. Anticancer Activity: Studies have shown that this compound has potent anticancer activity. This compound has been found to induce apoptosis in cancer cells and inhibit their growth.
3. Anti-Inflammatory Activity: this compound has been found to have anti-inflammatory activity. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Mechanism of Action
The mechanism of action of 5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine is not fully understood. However, studies have suggested that this compound works by inhibiting various enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. Some of the key effects of this compound are:
1. Inhibition of Enzymes: this compound has been found to inhibit various enzymes such as tyrosinase, urease, and acetylcholinesterase.
2. Antioxidant Activity: This compound has been found to have antioxidant activity. It has been shown to scavenge free radicals and protect cells from oxidative damage.
3. Neuroprotective Activity: Studies have suggested that this compound has neuroprotective activity. This compound has been found to protect neurons from oxidative stress and reduce neuroinflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine in lab experiments are:
1. This compound has shown potent biological activity in various studies.
2. It is relatively easy to synthesize this compound.
3. This compound can be used as a starting material for the synthesis of other thiadiazole derivatives.
The limitations of using this compound in lab experiments are:
1. The mechanism of action of this compound is not fully understood.
2. More studies are needed to determine the safety and toxicity of this compound.
3. The synthesis of this compound requires the use of hazardous chemicals.
Future Directions
Some of the future directions for the study of 5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine are:
1. Further studies are needed to determine the mechanism of action of this compound.
2. More studies are needed to determine the safety and toxicity of this compound.
3. This compound can be used as a starting material for the synthesis of other thiadiazole derivatives.
4. More studies are needed to determine the potential applications of this compound in various fields such as medicine, agriculture, and industry.
5. Studies are needed to determine the pharmacokinetics and pharmacodynamics of this compound.
Synthesis Methods
The synthesis of 5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine involves the reaction of 2-amino-5-but-2-ynyl-1,3,4-thiadiazole with sulfur. The reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of this reaction is around 80-85%.
properties
IUPAC Name |
5-but-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S2/c1-2-3-4-10-6-9-8-5(7)11-6/h4H2,1H3,(H2,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGSOPZQRQSAAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCSC1=NN=C(S1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide](/img/structure/B7554951.png)

![3-[1-[(5-methyl-1H-pyrazol-4-yl)methylcarbamoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554956.png)

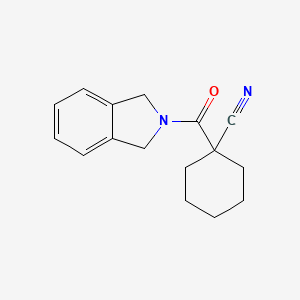
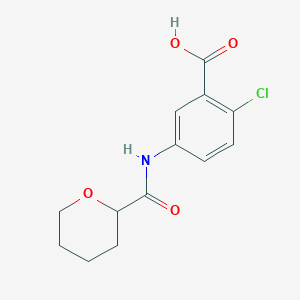
![3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid](/img/structure/B7554986.png)
![3-[Ethyl(propyl)amino]-3-oxopropanoic acid](/img/structure/B7554997.png)
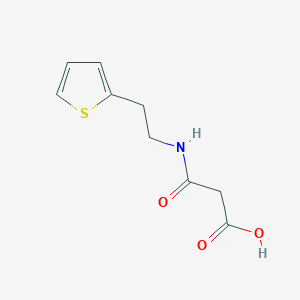

![2-[4-(2-Phenoxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B7555027.png)
![1-(5-Chlorothiophene-2-carbonyl)-3-[(sulfamoylamino)methyl]piperidine](/img/structure/B7555036.png)
